6-(benzylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
6-(BENZYLSULFANYL)-1-(2-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a methoxyphenyl group attached to a pyrazolo[3,4-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C19H16N4O2S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-benzylsulfanyl-1-(2-methoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16N4O2S/c1-25-16-10-6-5-9-15(16)23-17-14(11-20-23)18(24)22-19(21-17)26-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,21,22,24) |
InChI Key |
GTQKBWINDKYWNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(BENZYLSULFANYL)-1-(2-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
6-(BENZYLSULFANYL)-1-(2-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrazolo[3,4-d]pyrimidine core.
Scientific Research Applications
6-(BENZYLSULFANYL)-1-(2-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-(BENZYLSULFANYL)-1-(2-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
6-(BENZYLSULFANYL)-1-(2-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can be compared with other similar compounds such as:
6-Amino-2-mercapto-3H-pyrimidin-4-one: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
2-Methoxyphenyl isocyanate: While not a direct analog, this compound is used in the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines.
The uniqueness of 6-(BENZYLSULFANYL)-1-(2-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
